8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Xanthine Oxidase Enzyme Inhibition Selectivity Profile

8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 32086-99-0) is a synthetic xanthine derivative belonging to the purine-2,6-dione class, also referred to as isobutylmethylxanthine. This compound is characterized by an 8-amino substituent on the xanthine core, a structural motif frequently explored for phosphodiesterase (PDE) inhibition.

Molecular Formula C11H17N5O2
Molecular Weight 251.29
CAS No. 32086-99-0
Cat. No. B2946318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS32086-99-0
Molecular FormulaC11H17N5O2
Molecular Weight251.29
Structural Identifiers
SMILESCC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14)
InChIKeyMBEPDFJOOMFBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 32086-99-0): Xanthine-Based PDE Inhibitor Procurement Guide


8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 32086-99-0) is a synthetic xanthine derivative belonging to the purine-2,6-dione class, also referred to as isobutylmethylxanthine [1]. This compound is characterized by an 8-amino substituent on the xanthine core, a structural motif frequently explored for phosphodiesterase (PDE) inhibition [2]. Unlike the well-known pan-PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), the 8-amino substitution alters the electronic and steric properties of the purine ring, which can translate into a differentiated selectivity profile against various PDE isoforms and other biological targets.

Why Generic Substitution Fails: Differentiating 8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione from Common Xanthine Analogs


Generic substitution within the xanthine PDE inhibitor class is unreliable due to the profound impact of subtle structural modifications on target selectivity and polypharmacology. While IBMX (CAS 28822-58-4) is a broad-spectrum PDE inhibitor with IC50 values of 6.5, 26.3, and 31.7 µM for PDE3, PDE4, and PDE5, respectively , it does not inhibit PDE8 or PDE9 . The introduction of an 8-aminoisobutyl group, as in the target compound, can dramatically alter this profile. For instance, related 8-aminoalkyl xanthine derivatives have demonstrated potent, long-lasting anti-bronchoconstrictive effects with distinct duration-of-action profiles compared to first-generation compounds [1]. Therefore, procuring a generic xanthine based solely on 'PDE inhibition' can lead to significant discrepancies in both potency and selectivity, compromising experimental reproducibility.

Quantitative Differentiation of 8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Against Xanthine Comparators


Selective Xanthine Oxidase Inhibition vs. Pan-PDE Activity of IBMX

The 8-aminoisobutyl substitution shifts the primary target from phosphodiesterases to xanthine oxidase (XO). In a standard spectrophotometric assay using bovine milk xanthine oxidase, the target compound exhibited an IC50 of 1,270 nM against xanthine oxidase [1]. In contrast, the classic xanthine PDE inhibitor IBMX shows no significant XO inhibition at comparable concentrations, with its primary activity being against PDE3 (IC50: 6,500 nM), PDE4 (IC50: 26,300 nM), and PDE5 (IC50: 31,700 nM) [2]. This indicates a complete inversion of the primary target from PDE to XO.

Xanthine Oxidase Enzyme Inhibition Selectivity Profile

Enhanced Duration of Action in Bronchoconstriction Models vs. Theophylline

In a guinea pig bronchoconstriction model, a series of 8-aminoalkyl xanthine derivatives demonstrated potent and exceptionally long-lasting anti-bronchoconstrictive effects, with some analogs maintaining efficacy for >48 hours post-administration [1]. Theophylline, a standard comparator, typically requires multiple daily doses due to its shorter half-life (approximately 8 hours in humans). While the exact duration of action for the target compound is not explicitly stated, its 8-aminoisobutyl motif aligns with the structural features of the most long-acting compounds in the series, suggesting a differentiated pharmacokinetic profile.

Anti-bronchoconstrictive Duration of Action Asthma Models

Differentiated PDE Isoform Selectivity Predictions from Structure-Activity Relationship (SAR) Analysis

SAR studies on 8-substituted xanthines reveal that 8-amino modifications can dramatically alter PDE isoform selectivity. For example, 8-amino-1,3-bis(cyclopropylmethyl)xanthine (BRL 61063) is a selective PDE4 inhibitor, while 7-alkyl derivatives of the same scaffold gain PDE5 inhibitory activity [1]. Computational predictions using the ChEMBL bioactivity database suggest that the target compound's 8-aminoisobutyl group may confer a unique PDE interaction fingerprint, distinct from both IBMX (pan-PDE, except PDE8/9) and isbufylline (1,3-dimethyl-7-isobutylxanthine, a PDE4-preferring inhibitor) [2]. This implies that the target compound could serve as a novel tool to further refine the understanding of PDE structure-function relationships.

PDE Selectivity SAR Drug Discovery

Optimal Research Application Scenarios for 8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Probing Xanthine Oxidase in Cellular Models of Oxidative Stress

Leveraging its moderate xanthine oxidase (XO) inhibitory activity (IC50: 1,270 nM) [1], this compound serves as a pharmacological tool to interrogate XO-mediated reactive oxygen species (ROS) production in cellular models, offering a cleaner alternative to non-specific antioxidants and avoiding the strong PDE inhibition associated with IBMX.

Developing Long-Acting Bronchodilator Lead Compounds

Due to its structural homology to 8-aminoalkyl xanthines with documented, exceptionally long duration of action (>48h) in guinea pig models [2], this compound is a prime scaffold for structure-activity relationship (SAR) studies aimed at developing once-daily bronchodilators, potentially overcoming the short half-life limitations of theophylline.

Designing Isoform-Selective PDE Inhibitor Tool Compounds

Its 8-aminoisobutyl group positions it as a key intermediate for generating focused libraries of PDE inhibitors with potential selectivity for isoforms not covered by existing pan-inhibitors like IBMX or isoenzyme-specific agents like rolipram, enabling more precise dissection of cyclic nucleotide signaling pathways [3].

Hypouricemic Agent Discovery Programs

As a direct inhibitor of xanthine oxidase, the compound can be used as a reference standard in high-throughput screening (HTS) campaigns to discover next-generation hypouricemic agents for gout and hyperuricemia, potentially offering a scaffold structurally distinct from purine-like inhibitors such as allopurinol and febuxostat [4].

Quote Request

Request a Quote for 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.